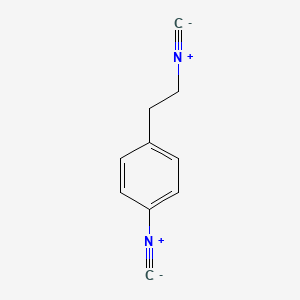
2-(4-Isocyanophenyl)ethylisocyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isocyanophenyl)ethylisocyanide is an organic compound with the molecular formula C10H8N2. It belongs to the class of isocyanides, which are known for their unique reactivity due to the presence of the isocyanide functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isocyanophenyl)ethylisocyanide can be achieved through several methods. One common approach involves the formylation of an amine followed by dehydration of the resulting formamide to produce the isocyanide. This method typically employs a dehydrating agent and a base to facilitate the reaction .
Another method involves the reaction of ethanol with 2-isocyanatoacetyl chloride, which can also be synthesized from various glycine derivatives using diphenylphosphoryl azide via a Curtius rearrangement .
Industrial Production Methods
Industrial production of isocyanides, including this compound, often involves large-scale synthesis techniques that prioritize safety and efficiency. These methods may include the use of continuous flow reactors and automated systems to minimize exposure to hazardous fumes and improve yield .
化学反応の分析
Types of Reactions
2-(4-Isocyanophenyl)ethylisocyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanide group to other functional groups.
Substitution: The isocyanide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
科学的研究の応用
2-(4-Isocyanophenyl)ethylisocyanide has several scientific research applications:
作用機序
The mechanism of action of 2-(4-Isocyanophenyl)ethylisocyanide involves covalent modification of target enzymes. For instance, it can inhibit bacterial growth by covalently binding to the active site cysteines of essential metabolic enzymes, leading to functional inhibition and destabilization of the targeted pathways . This mechanism highlights the compound’s potential as an antimicrobial agent.
類似化合物との比較
Similar Compounds
- 2-Isocyanophenyl benzoate
- 2-Methylphenethylisocyanide
- 2-Fluorophenethylisocyanide
- 2,5-Difluorobenzylisocyanide
- 2,4-Dichlorobenzylisocyanide
Uniqueness
2-(4-Isocyanophenyl)ethylisocyanide stands out due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit unique biological activities. Its ability to covalently modify enzymes and its versatility in multicomponent reactions make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
730964-59-7 |
|---|---|
分子式 |
C10H8N2 |
分子量 |
156.18 g/mol |
IUPAC名 |
1-isocyano-4-(2-isocyanoethyl)benzene |
InChI |
InChI=1S/C10H8N2/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2 |
InChIキー |
CJFNRXVFUYUVSP-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]CCC1=CC=C(C=C1)[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


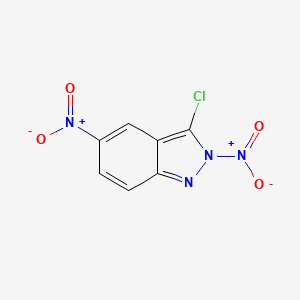
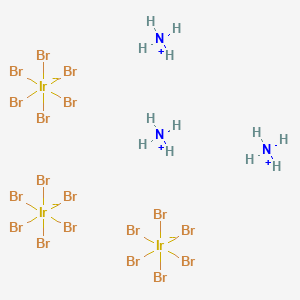
![sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate](/img/structure/B13783234.png)


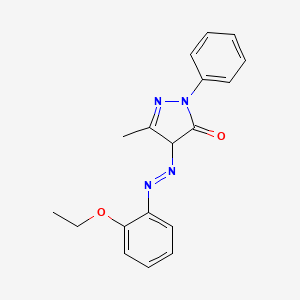
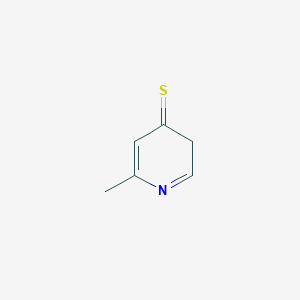
![(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane](/img/structure/B13783257.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13783270.png)
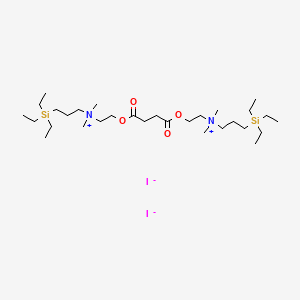
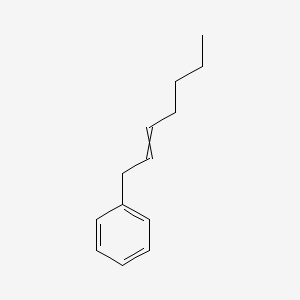
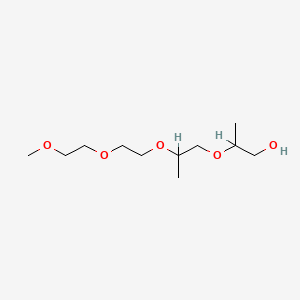
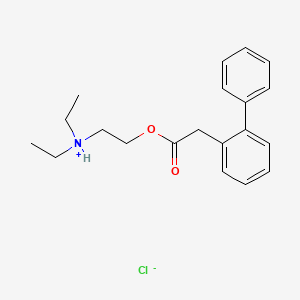
![1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate](/img/structure/B13783292.png)
